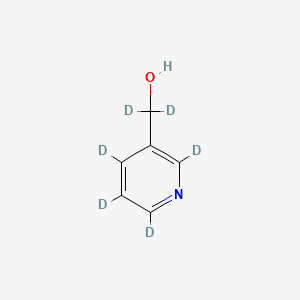

3-Pyridylcarbinol-d6

Description

Significance of Stable Isotope Labeling in Mechanistic and Analytical Chemistry

Stable isotope labeling is a powerful technique used to track the passage of an isotope through a reaction, metabolic pathway, or physical process. This is achieved by replacing one or more atoms in a molecule of interest with a non-radioactive isotope, such as deuterium (B1214612) (²H), carbon-13 (¹³C), or nitrogen-15 (¹⁵N). Because these isotopes have the same number of protons as their more common counterparts, they exhibit nearly identical chemical properties, but their difference in mass allows them to be distinguished by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

In mechanistic chemistry, the replacement of an atom with a heavier isotope can alter the rate of a chemical reaction. This phenomenon, known as the kinetic isotope effect (KIE), is a crucial tool for elucidating reaction mechanisms. mdpi.comnih.gov By measuring the change in reaction rate when an atom at a specific position is isotopically labeled, researchers can determine whether a particular bond is broken or formed in the rate-determining step of the reaction. mdpi.com For example, substituting a hydrogen atom with a deuterium atom (a deuterium effect) can provide insight into transition states and reaction pathways. mdpi.comnih.gov

In analytical chemistry, stable isotope-labeled compounds are invaluable as internal standards for quantitative analysis, particularly in mass spectrometry. nih.gov These deuterated standards are chemically almost identical to the analyte being measured, meaning they behave similarly during sample preparation, chromatography, and ionization. nih.gov By adding a known amount of the labeled standard to a sample, any variations in the analytical process that could affect the final measurement can be corrected for. researchgate.net This approach significantly improves the accuracy, precision, and reliability of quantitative measurements, especially in complex biological matrices where matrix effects can interfere with the analysis. nih.govresearchgate.net

Overview of 3-Pyridylcarbinol-d6 as a Specialized Chemical Reagent for Research Applications

3-Pyridylcarbinol, also known as nicotinyl alcohol or 3-pyridinemethanol, is a member of the pyridine (B92270) class of compounds and is structurally related to nicotinic acid (niacin), a form of vitamin B3. nih.gov Its deuterated isotopologue, this compound, is a specialized chemical reagent primarily used as an internal standard in quantitative analytical methods.

The primary application of this compound is in mass spectrometry-based analysis, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the precise quantification of 3-pyridylcarbinol and its related metabolites in biological samples. mdpi.comnih.gov The study of nicotinamide adenine dinucleotide (NAD+) and its network of metabolites, often referred to as the "NADome," is a significant area of research due to their critical roles in cellular metabolism and aging. mdpi.comnih.gov Accurate measurement of these metabolites is essential for understanding their biological functions and the effects of potential therapeutic interventions. nih.govnih.gov

Given the complexity of biological samples like plasma and tissue extracts, the use of a deuterated internal standard like this compound is crucial for achieving reliable and accurate quantification. nih.gov It compensates for potential analyte loss during sample extraction and corrects for matrix-induced variations in ionization efficiency in the mass spectrometer. nih.gov The use of stable isotope-labeled standards is considered the gold standard for quantitative metabolomics. mdpi.com

Table 1: Properties of 3-Pyridylcarbinol and its Deuterated Analog

| Property | 3-Pyridylcarbinol | This compound |

| Synonyms | Nicotinyl alcohol, 3-Pyridinemethanol | Deuterated Nicotinyl alcohol |

| Molecular Formula | C₆H₇NO | C₆HD₆NO |

| Molecular Weight | 109.13 g/mol sigmaaldrich.com | 115.16 g/mol scbt.com |

| Primary Application | Vasodilator, Antilipemic agent nih.gov | Internal standard for quantitative analysis |

| Analytical Technique | LC-MS/MS, GC-MS | LC-MS/MS |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

dideuterio-(2,4,5,6-tetradeuteriopyridin-3-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO/c8-5-6-2-1-3-7-4-6/h1-4,8H,5H2/i1D,2D,3D,4D,5D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVQVNTPHUGQQHK-NVSFMWKBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(N=C1[2H])[2H])C([2H])([2H])O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20676125 | |

| Record name | [(~2~H_4_)Pyridin-3-yl](~2~H_2_)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20676125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1189493-62-6 | |

| Record name | [(~2~H_4_)Pyridin-3-yl](~2~H_2_)methanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20676125 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Isotopic Incorporation Strategies for 3 Pyridylcarbinol D6 and Its Derivatives

Chemical Synthesis Routes for 3-Pyridylcarbinol-d6

The synthesis of this compound can be approached through several routes, primarily involving the reduction of a deuterated nicotinic acid derivative. A common strategy for the synthesis of the non-deuterated 3-pyridylcarbinol involves the esterification of nicotinic acid to methyl nicotinate, followed by its reduction. researchgate.net This fundamental approach can be adapted for the synthesis of the deuterated analog by utilizing a deuterated precursor.

One plausible synthetic pathway begins with the deuteration of the pyridine (B92270) ring of nicotinic acid. This can be achieved through various H-D exchange reactions. Once deuterated nicotinic acid is obtained, it can be esterified, for instance, with methanol (B129727) in the presence of a catalytic amount of concentrated sulfuric acid to yield deuterated methyl nicotinate. researchgate.net Subsequently, this ester is reduced to this compound. A mild and effective reducing agent for this transformation is a sodium borohydride-methanol system. researchgate.net

Alternatively, synthesis can start from a commercially available deuterated pyridine precursor, which is then functionalized. For instance, deuterated 3-methylpyridine (B133936) (picoline) could be oxidized to deuterated nicotinic acid, followed by esterification and reduction as described above. The oxidation of 3-methylpyridine to nicotinic acid is an industrially significant process. nih.gov

Another potential route involves the reduction of deuterated 3-cyanopyridine (B1664610). The non-deuterated analogue, 3-cyanopyridine, can be reduced to 3-aminomethylpyridine, which is then converted to 3-pyridylcarbinol. chemicalbook.com Applying this to a deuterated 3-cyanopyridine precursor would yield this compound.

The table below summarizes potential key reaction steps for the synthesis of this compound.

| Step | Reaction | Reagents and Conditions | Precursor | Product |

| 1 | Deuteration | D₂O, elevated temperatures | Nicotinic Acid | Nicotinic Acid-d4 |

| 2 | Esterification | Methanol, H₂SO₄ (catalytic) | Nicotinic Acid-d4 | Methyl nicotinate-d4 |

| 3 | Reduction | NaBH₄/Methanol | Methyl nicotinate-d4 | This compound |

Deuterium (B1214612) Labeling Strategies in this compound Synthesis

The incorporation of deuterium into the 3-pyridylcarbinol structure can be achieved through several strategic approaches. The choice of strategy often depends on the desired labeling pattern, the availability of deuterated starting materials, and the required isotopic purity.

Hydrogen-Deuterium (H-D) Exchange: A common method for deuterium labeling is the direct H-D exchange on the pyridine ring. Substituted pyridines can undergo selective H-D exchange in neutral D₂O at elevated temperatures. cdnsciencepub.com For instance, heating a pyridine derivative in D₂O can lead to the exchange of protons on the aromatic ring for deuterium atoms. This method can be applied to nicotinic acid to produce the deuterated precursor for this compound. The efficiency and selectivity of the exchange can be influenced by the substituents on the pyridine ring.

Use of Deuterated Precursors: A more direct approach involves the use of pre-deuterated starting materials. For example, the synthesis can commence from commercially available pyridine-d5. Functionalization of pyridine-d5, such as through lithiation followed by reaction with a suitable electrophile to introduce a hydroxymethyl group at the 3-position, would directly yield this compound. Another example is the reduction of a deuterated ester, such as a deuterated nicotinic acid ester, using a deuterated reducing agent like lithium aluminum deuteride (B1239839) (LiAlD₄). iaea.org This would introduce deuterium into the hydroxymethyl group as well.

Catalytic H-D Exchange: Transition metal-catalyzed H-D exchange reactions offer another powerful tool for deuterium incorporation. Catalysts based on palladium, platinum, or other transition metals can facilitate the exchange of C-H bonds with deuterium from a deuterium source like D₂ gas or D₂O. mdpi.com These methods can offer high selectivity depending on the catalyst and reaction conditions. For example, a Pd/C catalyst in the presence of D₂O can be used for H-D exchange on aromatic rings. mdpi.com

The following table outlines various deuterium labeling strategies.

| Strategy | Description | Deuterium Source | Key Features |

| H-D Exchange | Direct exchange of protons on the pyridine ring with deuterium. | D₂O | Simple procedure, but may require harsh conditions and can lead to incomplete labeling. |

| Deuterated Precursors | Synthesis starting from a fully or partially deuterated molecule. | Incorporated in starting material | High isotopic enrichment, but depends on the availability of the precursor. |

| Catalytic H-D Exchange | Use of a transition metal catalyst to facilitate H-D exchange. | D₂ gas, D₂O | High selectivity and efficiency under milder conditions compared to uncatalyzed exchange. |

Preparation of this compound Esters and Related Derivatized Analytes

This compound is a useful reagent for the derivatization of carboxylic acids, converting them into their corresponding esters. This is particularly valuable in analytical chemistry, for example, to improve the chromatographic properties and mass spectrometric detection of the analytes.

Transesterification Protocols for Acyl-3-pyridylcarbinol-d6 Ester Formation

Transesterification is a process where the alkoxy group of an ester is exchanged with that of an alcohol. wikipedia.org In the context of this compound, it can be used to prepare its esters from other, more readily available esters. The reaction is typically catalyzed by an acid or a base.

For example, to synthesize a fatty acid this compound ester, one could react a methyl ester of the fatty acid with this compound in the presence of a catalyst. The equilibrium of the reaction can be shifted towards the product side by using an excess of this compound or by removing the methanol that is formed during the reaction. masterorganicchemistry.com

Acid-Catalyzed Transesterification: Strong acids like sulfuric acid or p-toluenesulfonic acid can be used as catalysts. The reaction mechanism involves protonation of the carbonyl oxygen of the starting ester, which increases its electrophilicity and facilitates the nucleophilic attack by this compound. masterorganicchemistry.com

Base-Catalyzed Transesterification: Strong bases such as sodium methoxide (B1231860) or potassium carbonate can also catalyze the reaction. The base deprotonates the this compound, increasing its nucleophilicity for the attack on the carbonyl carbon of the ester. masterorganicchemistry.com

The table below provides a general overview of transesterification conditions.

| Catalyst Type | Example Catalyst | General Conditions |

| Acid | Sulfuric Acid (H₂SO₄) | Heating the ester and this compound with a catalytic amount of acid. |

| Base | Sodium Methoxide (NaOCH₃) | Reacting the ester with the sodium salt of this compound, or with the alcohol and a catalytic amount of base. |

Derivatization Techniques for Carboxylic Acid Analytes with Deuterated Pyridinium (B92312) Reagents

This compound can be used to derivatize carboxylic acids, enhancing their detectability in analytical methods like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). thermofisher.com The introduction of the deuterated pyridyl group can serve as a stable isotope label for quantification by isotope dilution mass spectrometry.

The derivatization of a carboxylic acid with this compound to form an ester typically requires the activation of the carboxylic acid.

Carbodiimide-Mediated Coupling: Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are commonly used to activate carboxylic acids. The activated acid then reacts with this compound to form the ester. thermofisher.com

Acyl Chloride Formation: The carboxylic acid can be converted to its more reactive acyl chloride by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride readily reacts with this compound to yield the desired ester.

The use of deuterated derivatizing agents like this compound allows for the synthesis of stable isotope-labeled internal standards for quantitative analysis. nih.gov These standards have very similar chemical and physical properties to their non-deuterated counterparts, but are distinguishable by their mass, leading to more accurate and precise quantification. nih.gov

The following table summarizes common derivatization methods for carboxylic acids.

| Method | Activating Reagent | Description |

| Carbodiimide Coupling | DCC, EDC | The carboxylic acid is activated by the carbodiimide, which then reacts with this compound. |

| Acyl Chloride Formation | Thionyl Chloride (SOCl₂) | The carboxylic acid is converted to a highly reactive acyl chloride, which then esterifies this compound. |

Fundamental Mechanistic Investigations of 3 Pyridylcarbinol D6 Derivatives in Mass Spectrometry

Intramolecular Interactions and Conformational Effects Induced by the 3-Pyridylcarbinol Moiety

The presence of the 3-pyridylcarbinol moiety within a larger molecule, such as a derivatized lipid, can significantly influence its behavior in the gas phase during mass spectrometry analysis due to intramolecular interactions and conformational preferences. These effects are particularly pronounced when dealing with unsaturated molecules.

A key phenomenon observed with molecules containing both a charged functional group and an unsaturated bond (olefin) is the charge-π interaction, often referred to as a charge-olefin interaction when the unsaturation involves a double bond chemrxiv.orgqut.edu.au. In derivatives formed with 3-pyridylcarbinol, the protonated pyridine (B92270) nitrogen acts as the charged species. This positively charged center can interact favorably with the electron-rich π-system of the carbon-carbon double bonds present in unsaturated fatty acid chains chemrxiv.orgqut.edu.au.

| Feature of 3-Pyridylcarbinol Moiety | Role in Mass Spectrometry of Lipid Derivatives | Mechanistic Implication | Supporting Evidence (General) |

| Pyridine Nitrogen (Protonated) | Charge localization/stabilization | Facilitates charge-olefin interaction; directs fragmentation pathways; enhances ionization efficiency. | mpg.denih.govmdpi.comresearchgate.netresearchgate.netchemrxiv.orgqut.edu.au |

| Pyridine Ring π-System | Interaction with unsaturated bonds (olefins) | Stabilizes charge via π-interaction; influences gas-phase conformation and separation; directs fragmentation. | chemrxiv.orgqut.edu.auresearchgate.netrsc.org |

| Deuteration (d6 on Carbinol) | Isotopic labeling for mechanistic tracing | Elucidates fragmentation pathways; enables kinetic isotope effect (KIE) studies; distinguishes analyte from standard. | unam.mxajchem-a.comajchem-a.comacs.org |

Isotopic substitution, such as the replacement of hydrogen with deuterium (B1214612) in "3-Pyridylcarbinol-d6," has a direct impact on molecular properties, including conformation and vibrational characteristics unam.mxajchem-a.comajchem-a.comacs.org. The most significant effect of deuterium substitution is the change in mass, which alters the reduced mass of chemical bonds. According to the principles of vibrational spectroscopy, a heavier isotope leads to a lower vibrational frequency for a given bond unam.mxajchem-a.comajchem-a.comacs.orglibretexts.org. For example, C-D stretching vibrations occur at lower frequencies than C-H stretching vibrations.

Compound List:

this compound

3-Pyridylcarbinol

Nicotinyl alcohol

Advanced Analytical Applications of 3 Pyridylcarbinol D6 in Structural and Quantitative Research

Chromatography-Mass Spectrometry Integration for Complex Mixture Analysis

The integration of chromatography with mass spectrometry stands as a cornerstone of modern analytical chemistry, providing the necessary separation and identification capabilities to unravel complex biological mixtures. In the field of lipidomics, derivatization of target analytes is a common strategy to enhance their analytical characteristics. 3-Pyridylcarbinol-d6, a deuterated analogue of 3-pyridylcarbinol (also known as picolinyl alcohol), serves as a sophisticated derivatizing agent. The incorporation of deuterium (B1214612) atoms creates a mass-shifted internal standard, which is invaluable for precise and accurate quantification via isotope dilution mass spectrometry. The primary role of derivatization with 3-pyridylcarbinol is to introduce a nitrogen-containing pyridine (B92270) ring onto the fatty acid molecule. nih.govifremer.fr This modification is particularly advantageous for mass spectrometry, as the nitrogen atom readily accepts a charge during ionization, directing fragmentation in a predictable manner and allowing for detailed structural elucidation. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Lipidomics Research

In gas chromatography-mass spectrometry (GC-MS), the analysis of fatty acids often requires derivatization to increase their volatility and thermal stability. mdpi.com While fatty acid methyl esters (FAMEs) are commonly used, their electron ionization mass spectra often lack the specific fragmentation needed to determine structural details like the position of double bonds or branch points, due to issues like double bond migration. nih.govifremer.fr Derivatization with 3-pyridylcarbinol to form picolinyl esters overcomes this limitation. nih.gov The use of this compound specifically enables these structural studies to be performed within a robust quantitative framework, where the deuterated standard co-elutes with the non-deuterated analyte but is distinguished by its higher mass, allowing for correction of analytical variability.

Determination of Carbon-Carbon Double Bond Position and Configuration in Unsaturated Fatty Acids (e.g., Regio- and Stereochemical Isomers)

The precise location and geometry (cis/trans) of double bonds in unsaturated fatty acids are critical to their biological function. Derivatization of a fatty acid's carboxyl group with 3-pyridylcarbinol creates a "picolinyl" ester, a derivative highly effective for structural analysis by GC-MS. nih.govdsmz.de Upon electron ionization in the mass spectrometer, the charge is localized on the pyridine ring's nitrogen atom. nih.gov This charge site initiates a process of hydrogen abstraction from the fatty acid's alkyl chain, leading to radical-induced cleavages along the chain. nih.gov

The resulting mass spectrum is not a simple pattern but a roadmap of the fatty acid's structure. The spectrum contains diagnostic ions that allow for the unambiguous assignment of carbon-carbon double bond positions. nih.govrsc.org For monounsaturated fatty acids, the region around the double bond is typically indicated by a gap of 26 atomic mass units (amu) between two significant fragment ions, corresponding to the cleavage of the single bonds on either side of the double bond. rsc.org This predictable fragmentation is a hallmark of picolinyl ester analysis.

Recent studies have further advanced this technique by combining 3-pyridylcarbinol derivatization with gas-phase infrared (IR) spectroscopy. mpg.dempg.de This approach can distinguish between not only regioisomers (differing in double bond position) but also stereoisomers (differing in cis/trans configuration), which is a significant challenge for conventional MS methods. mpg.deresearchgate.net The interaction between the protonated pyridine ring and the double bond creates unique IR spectral shifts that are sensitive to both position and geometry. mpg.dempg.de The use of this compound in such analyses would facilitate the accurate quantification of these specific isomers in complex biological samples.

Table 1: GC-MS Fragmentation Characteristics of Unsaturated Fatty Acid Picolinyl Esters

| Feature | Diagnostic Fragmentation Pattern | Reference |

|---|---|---|

| Double Bond Position | A gap of 26 amu between prominent ions in the mass spectrum helps to pinpoint the location of the double bond. | rsc.org |

| Charge Localization | The charge is stabilized on the pyridine nitrogen, preventing double bond migration and enabling structure-specific fragmentation. | nih.govifremer.fr |

| Isomer Differentiation | When combined with IR spectroscopy, derivatization allows for the differentiation of both regio- and stereoisomers. | mpg.dempg.de |

Structural Characterization of Branched-Chain Fatty Acids

Branched-chain fatty acids (BCFAs) are important components of bacterial lipids and are also found in mammals. nih.gov Identifying the precise location of the methyl (or other alkyl) branch using standard FAME analysis is challenging due to co-elution and nonspecific mass spectra. nih.gov Picolinyl ester derivatization provides a robust solution to this problem. dsmz.denih.gov

Similar to the analysis of unsaturated fatty acids, the charge-remote fragmentation mechanism induced by the picolinyl group generates a clear fragmentation pattern that reveals the branching point. nih.gov The mass spectrum will show a series of ions corresponding to cleavage at each C-C bond, but the pattern is disrupted at the point of branching. The gap between adjacent fragment ions around the branch point will be larger by 14 amu (for a methyl group) than the gaps for a straight-chain section, clearly indicating the location of the branch. Both 3-pyridylcarbinol and 4,4-dimethyloxazoline (DMOX) derivatives are recognized as effective for determining branch points. dsmz.denih.gov The use of this compound allows for the quantification of these BCFAs alongside their structural elucidation.

Table 2: Diagnostic GC-MS Ions for Locating Methyl Branches in Fatty Acid Picolinyl Esters

| Branch Type | Fragmentation Pattern Description | Reference |

|---|---|---|

| iso-Branching | Diagnostic ions reveal a methyl group at the penultimate carbon from the terminal end of the chain. | nih.govnih.gov |

| anteiso-Branching | Diagnostic ions reveal a methyl group at the antepenultimate (third from last) carbon. | nih.govnih.gov |

| Internal Branching | A gap of 28 amu (instead of the usual 14 amu) between two major fragment ions indicates the location of a methyl group along the chain. | nih.gov |

Analysis of Oxidized Lipid Species

Oxidized lipids, such as hydroxy fatty acids (HFAs), are molecules involved in signaling and are markers of oxidative stress. Determining the complete structure, including the position of hydroxyl groups and any sites of unsaturation, is crucial for understanding their function. rsc.org Derivatization with 3-pyridylcarbinol is a valuable tool for characterizing these complex molecules. rsc.orgmarinelipids.ca

The fragmentation patterns of picolinyl esters in GC-MS can simultaneously reveal the positions of hydroxyl groups, double bonds, and other functional groups on the fatty acid chain. nih.gov The presence of a hydroxyl group alters the fragmentation pathway, producing characteristic ions that pinpoint its location. This comprehensive structural information is difficult to obtain with other methods. rsc.org By employing this compound as an internal standard, researchers can accurately quantify specific oxidized lipid species in biological samples, providing insights into metabolic pathways and disease states. marinelipids.ca

Application in Acylcarnitine Acyl Group Identification

Acylcarnitines are critical molecules for energy metabolism, facilitating the transport of fatty acids into mitochondria for β-oxidation. metwarebio.comnih.gov They consist of a carnitine backbone esterified to a fatty acyl group. metwarebio.com The identification of the specific acyl group is essential for diagnosing various inborn errors of metabolism. testcatalog.org Tandem mass spectrometry is the primary tool for acylcarnitine analysis, typically identifying species by their mass. testcatalog.orgnih.gov

However, for unambiguous structural confirmation of the acyl chain, especially in cases of isomeric or modified fatty acids, a different approach is needed. One powerful strategy involves the chemical hydrolysis of the acylcarnitine to release the free fatty acid. This liberated fatty acid can then be derivatized with this compound. Subsequent analysis by GC-MS provides detailed structural information on the fatty acid's carbon chain, including its length, branching, and sites of unsaturation, as described in the sections above. nih.gov The deuterated tag allows for accurate quantification of the original acylcarnitine concentration. This multi-step method provides a definitive identification of the acyl group, complementing direct infusion acylcarnitine profiling.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Lipid Profiling

While 3-pyridylcarbinol derivatization is historically linked with GC-MS, it is also highly beneficial for liquid chromatography-mass spectrometry (LC-MS) analysis. mpg.deresearchgate.net LC-MS is preferred for analyzing less volatile or thermally unstable lipids. aocs.org Derivatizing fatty acids with 3-pyridylcarbinol enhances their performance in LC-MS by improving ionization efficiency, particularly in positive-ion electrospray ionization (ESI), and guiding fragmentation during tandem MS (MS/MS). mdpi.comresearchgate.net

The use of a deuterated derivatizing agent like this compound is especially powerful in LC-MS for quantitative lipidomics. researchgate.net In one application, a related deuterated reagent was used for "isotope coding". researchgate.net In this strategy, a sample is split into two aliquots; one is labeled with the standard reagent and the other with the deuterated reagent. researchgate.net When the aliquots are recombined and analyzed, every derivatized fatty acid appears as a distinct doublet of ions separated by the mass difference of the isotopes (e.g., 6 amu for a d6 reagent). researchgate.net This signature makes it significantly easier to identify the fatty acids within a complex biological matrix and allows for precise relative quantification between different samples (e.g., control vs. treated). researchgate.net This approach greatly enhances the sensitivity and reliability of fatty acid profiling by LC-MS. researchgate.netnih.gov

Stable Isotope Coding (2H-Coding) for Differential Labeling and Comparative Quantification

Stable isotope labeling is a powerful strategy in mass spectrometry for accurate relative and absolute quantification. researchgate.net this compound, a deuterated version of the derivatizing agent, is central to a technique known as ²H-Coding. This method is used for differential labeling to enhance the recognition and quantification of fatty acids in complex biological samples. researchgate.net

The process involves derivatizing a sample with a deuterated reagent, such as deuterated 3-carbinol-1-methyl-d3-pyridinium iodide. researchgate.net In a common application, a sample is split into two equal fractions. One is derivatized with the standard (non-deuterated) reagent, and the other is derivatized with the ²H-coded (deuterated) reagent. The fractions are then recombined and analyzed by mass spectrometry. researchgate.net

The key outcomes of this technique are:

Distinct Isotopic Signature: Every fatty acid derivatized appears as a distinct doublet cluster of ions in the mass spectrum, separated by a mass-to-charge (m/z) difference corresponding to the number of deuterium atoms (e.g., ~3 amu for a d3 label). researchgate.net

Simplified Identification: This characteristic doublet makes it significantly easier to identify true fatty acid derivatives amidst a complex background matrix of other compounds. researchgate.net

Enhanced Quantification: The relative intensity of the two peaks in the doublet allows for more precise and reliable quantification, as the ratio between the light (non-deuterated) and heavy (deuterated) forms can be accurately measured.

This stable isotope coding strategy provides a robust method for comparative quantitative studies, minimizing analytical variability and improving confidence in the results. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful non-destructive technique used for the structural elucidation of lipids. It can provide detailed information about the molecular structure, including the position of fatty acids on the glycerol (B35011) backbone in TAGs and the identification of various functional groups. marinelipids.ca

Application of Deuterated Solvents in Conjunction with 3-Pyridylcarbinol Derivatization

Following the derivatization of fatty acids with this compound, samples prepared for ¹H NMR analysis must be dissolved in a deuterated solvent. Common choices include deuterated chloroform (B151607) (CDCl₃) or deuterated methanol (B129727) (CD₃OD). The purpose of using a deuterated solvent is to prevent the large signal from the solvent's protons from obscuring the much smaller signals from the analyte (the this compound derivative). This ensures that the resulting spectrum clearly shows the signals corresponding to the protons on the fatty acid derivative, allowing for detailed structural interpretation.

Monitoring and Quantification of Minor Lipid Oxidation Products

NMR spectroscopy is particularly useful for monitoring and quantifying minor products of lipid oxidation, such as those containing hydroxy, epoxy, or keto groups. marinelipids.ca While GC-MS analysis of 3-pyridylcarbinol derivatives is excellent for identifying the exact structure of these oxidation products, nih.gov NMR offers a complementary method for quantification without the need for extensive separation. marinelipids.ca The signals in an NMR spectrum are proportional to the number of nuclei generating them, allowing for the quantification of different species within a mixture, provided their signals are resolved. This makes NMR a valuable tool for tracking the formation of minor oxidation products over time. marinelipids.ca

Vibrational Spectroscopy Studies Coupled with 3-Pyridylcarbinol Derivatization

Vibrational spectroscopy techniques, such as Fourier-transform infrared (FTIR) spectroscopy, offer another dimension for the structural analysis of lipids. When coupled with 3-pyridylcarbinol derivatization, it becomes a highly sensitive method for probing molecular structure. rsc.org

Recent research has demonstrated that performing gas-phase IR spectroscopy on ionized 3-pyridylcarbinol esters of fatty acids can unambiguously determine the position and configuration (cis/trans) of double bonds. rsc.org This is achieved through the intramolecular interaction between the protonated pyridine group of the derivative and the carbon-carbon double bonds in the fatty acid chain. rsc.org This interaction causes predictable and significant shifts in the IR resonance frequencies, especially in the carbonyl stretching and fingerprint regions of the spectrum. rsc.org This compatibility of 3-pyridylcarbinol derivatization with both conventional mass spectrometry and advanced gas-phase IR spectroscopy paves the way for a more comprehensive structural elucidation of fatty acids than was previously possible with either technique alone. rsc.org

Gas-Phase Infrared (IR) Spectroscopy for Regiochemical and Configurational Assignment

Gas-phase infrared (IR) spectroscopy, particularly when coupled with mass spectrometry, has emerged as a powerful technique for the unambiguous structural elucidation of complex molecules. The use of this compound as a derivatizing agent is central to an innovative approach for analyzing compounds such as unsaturated fatty acids. mpg.de This method leverages the unique properties of the 3-pyridylcarbinol moiety to probe the specific structural features of an analyte, enabling detailed regiochemical and configurational assignments that are often challenging with mass spectrometry alone. mpg.deresearchgate.net

The core of the technique involves the chemical attachment of this compound to the analyte of interest, typically forming an ester. mpg.de For instance, fatty acids are converted into their 3-pyridylcarbinyl esters. mpg.deresearchgate.net These derivatized molecules are then ionized, usually via electrospray ionization, which protonates the nitrogen atom of the pyridine ring. mpg.de The resulting mass-selected ions are introduced into the gas phase for IR spectroscopic analysis. mpg.deresearchgate.net Cryogenic cooling of the ions is often employed to obtain highly resolved spectra with sharp, diagnostic vibrational features. mpg.de

The conformational changes induced by these intramolecular interactions lead to predictable and measurable shifts in the molecule's vibrational frequencies in the IR spectrum. mpg.de The deuteration in this compound, where hydrogen atoms on the pyridine ring and/or the carbinol group are replaced by deuterium, serves multiple analytical purposes. It provides a distinct mass signature for the derivative, and more importantly, it shifts the C-D vibrational frequencies, preventing spectral overlap with C-H vibrations from the analyte, thus providing a clearer spectroscopic window for analysis. The mass effect of deuterium substitution predictably lowers the frequency of the associated vibrations. msu.edu

Key diagnostic regions in the IR spectrum include the carbonyl (C=O) stretching region and the fingerprint region (typically 1050–1250 cm⁻¹). mpg.de By analyzing the precise frequencies of these absorption bands, researchers can differentiate between isomers. mpg.deresearchgate.net This method has proven sensitive enough to distinguish and identify individual fatty acid isomers within complex mixtures extracted from biological samples, such as cancer cell lines. mpg.de

Correlation of Spectroscopic Shifts with Molecular Structure

The utility of this compound in structural analysis stems from the direct and predictable correlation between observed spectroscopic shifts and the molecule's three-dimensional structure. mpg.de When the derivatized analyte is analyzed by gas-phase IR spectroscopy, specific vibrational modes act as sensitive reporters of its regiochemistry and configuration.

A primary example is the carbonyl (C=O) stretching vibration of 3-pyridylcarbinyl esters. mpg.de The frequency of this strong absorption is significantly influenced by the proximity of a double bond in the attached analyte chain to the ester group. mpg.de The interaction between the protonated pyridine ring and the double bond alters the electronic environment and conformation around the carbonyl group, causing its stretching frequency to shift. mpg.de Computational chemistry models have confirmed that as the double bond moves closer to the ester linkage, the C=O stretching frequency changes in a predictable manner. mpg.de This allows for the precise determination of the double bond's position along the chain.

Furthermore, the configuration of the double bond (cis or trans) also imparts a distinct spectroscopic signature. mpg.de The different geometries lead to different optimal conformations for the charge-olefin interaction, resulting in unique shifts in both the C=O stretching frequency and vibrations in the fingerprint region. mpg.de For example, in the analysis of 18:1 fatty acid isomers, cis and trans configurations at the same position can be readily distinguished by their unique IR spectra. mpg.de

The N-H stretching vibration of the protonated pyridine ring is also diagnostic for these charge-olefin interactions. mpg.de The following interactive table summarizes the correlation between the position and geometry of a double bond in a derivatized fatty acid and the observed IR spectroscopic shifts.

Table 1: Correlation of IR Frequency Shifts with Double Bond Position in 3-Pyridylcarbinyl Esters of C18:1 Fatty Acids This table is a representative example based on findings for 3-pyridylcarbinol derivatives. The exact frequencies can vary slightly with deuteration, but the trends remain consistent.

| Fatty Acid Isomer | Double Bond Position | Configuration | Experimental C=O Stretch (cm⁻¹) | Key Diagnostic Feature |

|---|---|---|---|---|

| 18:1Δ6 | 6 | cis (Z) | ~1755 | Significant blueshift due to strong charge-olefin interaction. |

| 18:1Δ9 | 9 | cis (Z) | ~1762 | Moderate blueshift. |

| 18:1Δ11 | 11 | cis (Z) | ~1765 | Lesser blueshift as double bond is further from the ester. |

| 18:1Δ6 | 6 | trans (E) | ~1758 | Blueshift is present but distinct from the cis isomer. |

| 18:1Δ9 | 9 | trans (E) | ~1763 | Split C=O band often predicted or observed. |

This powerful correlation enables researchers to move beyond simple compositional analysis and perform comprehensive structural elucidation, which is critical for uncovering new pathways in metabolism and identifying specific isomeric biomarkers. mpg.deresearchgate.net The compatibility of this derivatization strategy with established chromatography and mass spectrometry platforms paves the way for its broad application in lipidomics and other fields requiring detailed molecular characterization. mpg.deresearchgate.net

Computational Chemistry and Theoretical Investigations of 3 Pyridylcarbinol D6 Derivatization

Density Functional Theory (DFT) Calculations on Derivatized Molecular Structures

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the prediction of molecular geometries, electronic structures, and energies. When applied to derivatives of 3-Pyridylcarbinol-d6, DFT calculations can provide detailed information about how modifications to the parent structure influence its stability and electronic distribution.

For instance, if a derivative involves esterification of the hydroxyl group or substitution on the pyridine (B92270) ring, DFT can model the resulting optimized molecular geometry, identifying key bond lengths, bond angles, and dihedral angles. Calculations of atomic charges (e.g., using Natural Bond Orbital analysis) can reveal how electron density is redistributed upon derivatization, highlighting potential sites of reactivity. Furthermore, DFT can be used to compute the relative energies of different conformers or tautomers of a derivative, predicting the most stable form under various conditions. These calculations are foundational for understanding the chemical behavior of novel this compound derivatives.

Prediction of Spectroscopic Properties and Fragmentation Pathways

Computational methods are invaluable for predicting the spectroscopic signatures of chemical compounds, aiding in their identification and characterization. For derivatives of this compound, these predictions can guide experimental efforts.

Nuclear Magnetic Resonance (NMR) Spectroscopy: DFT can predict chemical shifts for ¹H, ¹³C, and ¹⁵N nuclei, as well as coupling constants. The deuteration at the carbinol position (CD2OH) would significantly alter the ¹H NMR spectrum compared to the non-deuterated analogue, typically showing a singlet for the deuterated methylene (B1212753) group and a distinct signal for the hydroxyl proton, if present. Derivatization would lead to predictable shifts in all nuclei based on the electronic effects of the introduced functional groups.

Infrared (IR) Spectroscopy: Calculations can predict characteristic vibrational frequencies, such as C-H, O-H (or O-D), C=N, and C=C stretching modes. The presence of deuterium (B1214612) would shift the O-D stretching frequency compared to the O-H stretch. Modifications to the carbinol or pyridine ring would introduce new vibrational modes or alter existing ones, providing a fingerprint for identification.

Mass Spectrometry (MS) Fragmentation Pathways: Computational modeling can simulate the fragmentation patterns of this compound derivatives under ionization conditions (e.g., Electron Ionization, Electrospray Ionization). By predicting common bond cleavages and rearrangements, researchers can interpret experimental mass spectra more accurately. For example, fragmentation might involve loss of the deuterated carbinol moiety (CD2OD), cleavage of the pyridine ring, or loss of substituents introduced during derivatization.

Modeling of Intramolecular Interactions

Understanding intramolecular interactions is key to predicting molecular stability, conformation, and reactivity. For derivatives of this compound, modeling these interactions can reveal subtle effects influencing their properties.

Hydrogen Bonding: If a derivative retains or introduces a hydroxyl or other hydrogen-bonding group, computational methods can model the strength and geometry of intramolecular hydrogen bonds. For example, a derivative with a substituent capable of hydrogen bonding with the pyridine nitrogen or the carbinol oxygen could exhibit significant conformational preferences.

Charge-Transfer Interactions: While the prompt specifically mentions "Charge-Olefin" interactions, a broader interpretation of charge-transfer phenomena is relevant. If a derivative incorporates electron-rich and electron-deficient moieties, computational analysis can predict the extent of charge transfer between these regions. This can influence electronic properties, optical absorption, and excited-state behavior. For instance, if a derivative includes an olefinic group conjugated with the pyridine ring, interactions between the π-system of the olefin and the electron distribution of the pyridine or attached functional groups could be modeled to understand charge delocalization and potential electronic communication.

Specific Research Domains and Applications of 3 Pyridylcarbinol D6 As a Research Tool

Lipid Metabolism and Lipidome Discovery

In the intricate field of lipidomics, which involves the comprehensive analysis of lipids in biological systems, 3-Pyridylcarbinol-d6 serves as a critical internal standard for the precise quantification and structural elucidation of fatty acids. The non-deuterated form, 3-Pyridylcarbinol (also known as 3-picolinyl alcohol), is a well-established derivatizing agent for fatty acids, converting them into picolinyl esters. This derivatization is crucial for gas chromatography-mass spectrometry (GC-MS) analysis, as the resulting esters produce characteristic fragmentation patterns that allow for the unambiguous determination of double bond positions and branching points along the fatty acid chain. nih.gov

The introduction of this compound into a sample allows for stable isotope dilution mass spectrometry, a gold standard for quantitative analysis. nih.govnih.gov By adding a known amount of the deuterated standard to a biological sample, researchers can accurately determine the concentration of endogenous fatty acids by comparing the mass spectrometric signal of the non-deuterated (native) fatty acid picolinyl esters to that of their deuterated counterparts. This approach corrects for sample loss during extraction and derivatization, leading to highly accurate and reproducible results.

Table 1: Application of this compound in Lipidomics

| Research Area | Application of this compound | Analytical Technique | Key Findings Enabled |

|---|---|---|---|

| Lipidome Profiling | Internal standard for quantification of fatty acids. | GC-MS | Accurate determination of fatty acid concentrations in complex biological samples. |

| Structural Elucidation | Derivatization agent for fatty acids. | GC-MS | Precise localization of double bonds and branch points in fatty acid structures. researchgate.net |

| Metabolic Flux Analysis | Tracer for fatty acid metabolism pathways. | Mass Spectrometry | Insights into the dynamic processes of lipid synthesis, elongation, and desaturation. biorxiv.orgresearchgate.net |

Food Science and Analysis of Lipid Degradation Products

The quality and shelf-life of food products are significantly influenced by lipid oxidation, a process that leads to the formation of various degradation products, including hydroperoxides, aldehydes, and ketones. These compounds can adversely affect the flavor, aroma, and nutritional value of food. Analyzing the fatty acid composition of food products is therefore essential for monitoring and controlling lipid degradation.

In this context, this compound can be employed as an internal standard for the quantitative analysis of fatty acids in food matrices. The derivatization of fatty acids to their picolinyl esters enhances their volatility and allows for their separation and detection by GC-MS. sigmaaldrich.comnih.gov The use of a deuterated internal standard ensures that the quantification is not affected by the complex food matrix, which can often interfere with the analysis.

Table 2: Role of this compound in Food Analysis

| Food Science Application | Purpose of using this compound | Analytical Method | Information Gained |

|---|---|---|---|

| Quality Control of Edible Oils | Accurate quantification of fatty acid profile. | GC-MS | Assessment of oil quality and detection of adulteration. |

| Monitoring Lipid Oxidation | Internal standard for measuring changes in fatty acid composition over time. | GC-MS | Understanding the extent of lipid degradation and shelf-life prediction. nih.govresearchgate.net |

| Nutritional Labeling | Precise measurement of saturated, monounsaturated, and polyunsaturated fatty acids. | GC-MS | Ensuring compliance with food labeling regulations. thermofisher.com |

Bacterial Chemotaxonomy and Fatty Acid Profiling

The analysis of cellular fatty acid profiles is a cornerstone of bacterial chemotaxonomy, providing a rapid and reliable method for the identification and classification of microorganisms. gcms.cz Different bacterial species possess unique fatty acid compositions, which can serve as chemotaxonomic markers. The derivatization of these fatty acids is a necessary step for their analysis by GC-MS.

The use of 3-pyridylcarbinol to form picolinyl esters offers significant advantages over the more common fatty acid methyl esters (FAMEs). The mass spectra of picolinyl esters provide detailed structural information, including the location of double bonds, branches, and other functional groups, which is often not obtainable from FAMEs. nih.govnih.gov A single-step pyrolytic derivatization method using 3-pyridylcarbinol has been developed for the rapid profiling of fatty acids from whole bacterial cells. nih.govresearchgate.net The inclusion of this compound as an internal standard in such analyses would enable the quantitative comparison of fatty acid profiles between different bacterial strains, further enhancing the power of this chemotaxonomic tool.

Table 3: Use of this compound in Bacterial Identification

| Application Area | Function of this compound | Analytical Technique | Benefit |

|---|---|---|---|

| Bacterial Identification | Derivatization agent for cellular fatty acids. | Pyrolysis-GC-MS | Rapid and detailed structural characterization of fatty acid markers. nih.gov |

| Chemotaxonomy | Internal standard for quantitative fatty acid profiling. | GC-MS | Accurate comparison of fatty acid compositions for bacterial classification. |

| Microbial Ecology | Tool for studying microbial community structure. | GC-MS | Quantitative analysis of fatty acid biomarkers in environmental samples. |

Applications in Organic and Material Synthesis as a Bridging Ligand or Reactant

Beyond its role in analytical chemistry, the non-deuterated form of 3-Pyridylcarbinol, also known as 3-(hydroxymethyl)pyridine, is utilized as a building block in organic and materials synthesis. Its pyridine (B92270) ring can coordinate to metal ions, making it a valuable ligand in the construction of coordination polymers and metal-organic frameworks (MOFs). rsc.orgnih.gov These materials have diverse applications in areas such as catalysis, gas storage, and sensing. researchgate.netnih.govfrontiersin.org

The introduction of deuterium (B1214612) into the 3-pyridylcarbinol structure can be a powerful tool for mechanistic studies and for characterizing the resulting materials. For instance, in spectroscopic techniques like Nuclear Magnetic Resonance (NMR), the absence of signals from the deuterated positions can help in assigning the signals of the non-deuterated analogue and in probing the structure and dynamics of the coordination complex. sigmaaldrich.com Furthermore, deuterated compounds can exhibit kinetic isotope effects, which can be exploited to study reaction mechanisms. nih.govresearchgate.netrsc.org

Table 4: 3-Pyridylcarbinol in Synthesis

| Field of Synthesis | Role of 3-Pyridylcarbinol | Potential Use of this compound | Resulting Materials/Knowledge |

|---|---|---|---|

| Coordination Chemistry | Ligand for metal ions. | Spectroscopic probe for structural analysis. | Coordination polymers and discrete metal complexes. researchgate.netexaly.comnih.gov |

| Materials Science | Building block for MOFs. | Tool for studying framework dynamics and guest-host interactions. | Porous materials for various applications. rsc.orgrsc.orgresearchgate.net |

| Organic Synthesis | Reactant in chemical transformations. | Mechanistic probe to study reaction pathways. | Novel organic molecules and functional materials. nih.govimperial.ac.uk |

Future Directions and Methodological Advancements

Development of Novel Deuterated Derivatization Reagents with Enhanced Properties

The development of new deuterated derivatization reagents is a dynamic area of research, driven by the need for improved analytical performance. For reagents like 3-Pyridylcarbinol-d6, future advancements are likely to focus on enhancing several key properties to broaden their applicability and improve the quality of analytical data.

One of the primary goals is to improve ionization efficiency and chromatographic behavior. nih.gov Derivatization with a reagent that imparts a readily ionizable group can significantly enhance the sensitivity of mass spectrometric detection, especially for molecules that are otherwise difficult to ionize. meliomics.com For instance, incorporating a permanently charged moiety, such as a quaternary ammonium (B1175870) or pyridinium (B92312) group, into the derivatization reagent can lead to a substantial increase in signal intensity. meliomics.com In the context of this compound, this could involve modifications to the pyridine (B92270) ring or the carbinol group to introduce a more easily ionizable functional group.

Furthermore, enhancing the chromatographic separation of derivatized analytes is crucial, particularly in complex biological matrices. nih.gov This can be achieved by designing reagents that alter the polarity and size of the analyte, leading to better resolution on various chromatography columns. For example, the introduction of a non-polar region can improve separation in reversed-phase chromatography. ddtjournal.com

Another key area of development is the synthesis of "isotope-coded" derivatization reagents. nih.gov This strategy involves creating pairs of reagents that are chemically identical but differ in their isotopic composition (e.g., a "light" non-deuterated version and a "heavy" deuterated version like this compound). washington.edu When used to derivatize two different samples (e.g., a control and a treated sample), the resulting derivatives can be mixed and analyzed together. The mass difference allows for precise relative quantification, minimizing errors from matrix effects and instrument variability. nih.govwashington.edu

The table below summarizes potential enhancements for future deuterated derivatization reagents based on the principles discussed.

| Enhanced Property | Desired Outcome | Example Modification for a Pyridyl-based Reagent |

| Ionization Efficiency | Increased signal intensity in mass spectrometry. | Introduction of a quaternary ammonium group to the pyridine ring. |

| Chromatographic Behavior | Improved separation from matrix components. | Addition of a hydrophobic side chain to alter polarity. |

| Multiplexing Capability | Simultaneous analysis of multiple samples. | Synthesis of a set of isobaric tags with different reporter ions. |

| Reaction Specificity | Targeting specific functional groups with higher efficiency. | Modification of the reactive group for enhanced selectivity towards certain analytes. |

Integration with Multi-Omics Approaches for Holistic Biological Understanding

The trend towards systems biology necessitates the integration of multiple "omics" data sets (genomics, transcriptomics, proteomics, and metabolomics) to gain a comprehensive understanding of biological systems. creative-proteomics.commdpi.com Stable isotope labeling, including the use of deuterated derivatization reagents like this compound, is a powerful tool that facilitates this integration. creative-proteomics.com

By derivatizing specific classes of metabolites, such as those containing hydroxyl or carboxyl groups, this compound can enable the targeted analysis of a portion of the metabolome. This targeted data can then be correlated with data from other omics platforms. For example, changes in the levels of certain fatty acids, quantified using this compound derivatization, could be linked to alterations in the expression of genes and proteins involved in lipid metabolism. nih.gov

The integration of on-tissue chemical derivatization with mass spectrometry imaging (MSI) is a particularly promising frontier. nih.gov This would involve applying a reagent like this compound directly to a tissue slice, followed by MSI analysis to map the spatial distribution of derivatized analytes. This approach could provide a visual link between the localization of specific metabolites and the histopathological features of the tissue, offering a more holistic view of disease processes. nih.gov

The table below illustrates how this compound could be integrated into a multi-omics workflow.

| Omics Level | Analytical Approach | Role of this compound | Potential Biological Insight |

| Metabolomics | LC-MS/MS with derivatization | Quantification of hydroxyl-containing metabolites. | Alterations in specific metabolic pathways. |

| Proteomics | Shotgun proteomics | - | Changes in enzyme levels related to the quantified metabolites. |

| Transcriptomics | RNA-Seq | - | Changes in gene expression for the corresponding enzymes. |

| Genomics | DNA sequencing | - | Identification of genetic variations affecting metabolic pathways. |

Advancements in Quantitative Methodologies for Low-Abundance Analytes

Quantifying low-abundance analytes in complex biological samples presents a significant analytical challenge due to issues like matrix effects and poor ionization efficiency. numberanalytics.commdpi.com Deuterated internal standards, such as this compound, are instrumental in overcoming these challenges and improving the accuracy and precision of quantitative methods. clearsynth.comnih.gov

The ideal internal standard has chemical and physical properties that are nearly identical to the analyte of interest. clearsynth.com Deuterated standards are considered the gold standard because they co-elute with the unlabeled analyte and experience similar ionization suppression or enhancement, allowing for reliable correction of these matrix effects. clearsynth.comnih.gov

Future advancements in this area will likely focus on the development of more sophisticated internal standard strategies. One such strategy is the use of "surrogate" internal standards, where a deuterated version of a representative compound from a particular chemical class is used to quantify other analytes in the same class for which specific deuterated standards are not available. thermofisher.com

Furthermore, the development of highly sensitive mass spectrometry platforms, coupled with optimized derivatization and sample preparation protocols, will continue to push the limits of detection for low-abundance species. mdpi.comresearchgate.net The use of techniques like multiple reaction monitoring (MRM) in tandem mass spectrometry, which offers high selectivity and sensitivity, is particularly well-suited for the quantification of derivatized analytes. meliomics.com

The following table outlines key considerations for the use of deuterated internal standards in the quantification of low-abundance analytes.

| Methodological Aspect | Key Consideration | Role of this compound |

| Internal Standard Selection | Close structural similarity to the analyte. | Can be used as an internal standard for its non-deuterated counterpart or similar pyridyl-containing compounds. |

| Matrix Effect Compensation | Co-elution with the analyte. | The deuterated nature ensures co-elution and similar ionization behavior. |

| Assay Precision and Accuracy | Correction for sample loss during preparation. | Added at the beginning of the sample preparation workflow. |

| Limit of Quantification | Enhancement of signal-to-noise ratio. | Derivatization can improve ionization, leading to a stronger signal. |

Exploration of New Mechanistic Insights through Advanced Spectroscopic Techniques

Understanding the reaction mechanisms of derivatization is crucial for optimizing reaction conditions and interpreting analytical data. Advanced spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, are powerful tools for gaining these mechanistic insights. lew.ronih.govbamu.ac.in

In-situ NMR spectroscopy can be used to monitor the progress of a derivatization reaction in real-time, allowing for the identification of reaction intermediates and the determination of reaction kinetics. lew.roresearchgate.net For a reaction involving this compound, ¹H and ¹³C NMR could be used to track the disappearance of the reactant signals and the appearance of the product signals, providing a detailed picture of the reaction pathway. scirp.orgresearchgate.net

Cryogenic infrared spectroscopy is another advanced technique that can provide detailed structural information about reaction products and intermediates in the gas phase. nih.gov This can be particularly useful for understanding the fragmentation patterns observed in mass spectrometry and for confirming the structure of derivatized analytes. nih.gov

Computational modeling, in conjunction with spectroscopic data, can further elucidate reaction mechanisms by providing theoretical predictions of reaction energies and transition state structures. nih.gov By combining these experimental and computational approaches, a comprehensive understanding of the derivatization process can be achieved, leading to the development of more robust and reliable analytical methods.

The table below summarizes how advanced spectroscopic techniques can be applied to study the derivatization reaction of this compound.

| Spectroscopic Technique | Information Gained | Application to this compound Derivatization |

| In-situ NMR Spectroscopy | Reaction kinetics, identification of intermediates. | Monitoring the esterification reaction with a carboxylic acid. |

| Cryogenic IR Spectroscopy | Gas-phase structure of derivatized analytes. | Confirming the structure of the derivatized product and its fragments. |

| Computational Chemistry | Reaction pathways, transition state energies. | Modeling the reaction mechanism to support experimental findings. |

Q & A

Q. What are the standard protocols for synthesizing and characterizing 3-Pyridylcarbinol-d6 in academic research?

Synthesis typically involves deuterium labeling via catalytic exchange or reduction of precursor compounds (e.g., 3-pyridylcarbinol) using deuterated reagents like D₂O or NaBD₄. Characterization requires nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ²H NMR) to confirm deuterium incorporation and isotopic purity. Mass spectrometry (MS) is critical for verifying molecular weight shifts (+6 amu for d6 labeling) and isotopic distribution. Researchers should cross-validate results with elemental analysis and compare spectral data against non-deuterated analogs .

Q. Which analytical methods are most reliable for quantifying this compound in complex matrices?

High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is preferred for sensitivity and specificity, especially when isolating the compound from biological or chemical mixtures. Gas chromatography (GC-MS) may be used for volatile derivatives, but deuterium substitution can alter retention times, requiring calibration with deuterated standards. Researchers must validate methods for precision, accuracy, and limit of detection (LOD) using spiked samples and internal controls .

Q. How should researchers design control experiments to account for isotopic effects in studies involving this compound?

Isotopic effects (e.g., kinetic isotope effects, KIEs) can alter reaction rates or metabolic pathways. Control experiments should include:

- Parallel studies with non-deuterated 3-Pyridylcarbinol.

- Monitoring deuterium retention under experimental conditions (e.g., pH, temperature).

- Computational modeling to predict KIEs using software like Gaussian or ORCA.

Document deviations in reaction kinetics or stability compared to non-deuterated analogs .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported stability data for this compound under varying pH conditions?

Conflicting stability data often arise from differences in experimental setups (e.g., buffer composition, temperature). To resolve discrepancies:

- Replicate studies using standardized buffers (e.g., phosphate vs. Tris) and controlled environments.

- Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate study designs .

- Use Arrhenius plots to model degradation kinetics across pH levels and identify outliers.

- Cross-reference findings with deuterium exchange studies in similar pyridine derivatives .

Q. What advanced computational strategies are effective for predicting the metabolic fate of this compound in biological systems?

Density functional theory (DFT) calculations can model metabolic pathways, focusing on enzymes like cytochrome P450. Key steps include:

Q. How should researchers address inconsistencies in isotopic purity assessments across different batches of this compound?

Batch variability may stem from incomplete deuteration or contamination. Mitigation strategies:

- Implement quality control (QC) protocols using quantitative ²H NMR and isotope ratio mass spectrometry (IRMS).

- Use statistical tools (e.g., ANOVA) to compare batch data and identify process-related variables (e.g., reaction time, catalyst purity).

- Document deviations in supplementary appendices, including raw spectra and calibration curves .

Q. What methodological frameworks are recommended for integrating this compound into multi-isotope tracer studies?

For tracer studies, use the PICO framework:

- Population/Problem : Target biological system (e.g., hepatic metabolism).

- Intervention : Dose and administration route of this compound.

- Comparison : Non-deuterated controls or alternative isotopologs (e.g., ¹³C-labeled).

- Outcome : Quantitative metabolic flux analysis via LC-MS/MS or isotope-ratio imaging.

Triangulate data with stable isotope-resolved metabolomics (SIRM) to enhance validity .

Methodological Best Practices

- Data Reproducibility : Archive raw spectra, chromatograms, and computational inputs/outputs in standardized formats (e.g., mzML for MS data) .

- Ethical Compliance : For biological studies, obtain institutional review board (IRB) approval and document deuterated compound safety profiles .

- Literature Review : Prioritize primary sources from journals like Analytical Chemistry or Journal of Labelled Compounds; avoid non-peer-reviewed platforms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.